![molecular formula C21H17N3O4S2 B2505991 N-[3-(1,3-benzothiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477544-61-9](/img/structure/B2505991.png)

N-[3-(1,3-benzothiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

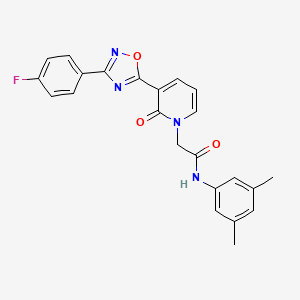

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.

BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antituberculeuse

Les composés à base de benzothiazole ont montré des résultats prometteurs dans le traitement de la tuberculose . Les concentrations inhibitrices des molécules nouvellement synthétisées ont été comparées à celles des médicaments de référence standard, et les nouveaux dérivés de benzothiazole ont montré une meilleure puissance d'inhibition contre M. tuberculosis .

Agents antibactériens

Certains dérivés de N’-(1,3-benzothiazol-2-yl)-arylamide ont montré une activité prometteuse contre Staphylococcus aureus . Parmi tous les composés testés, ceux possédant un cycle thiophène attaché au fragment benzothiazole par une liaison amide ont présenté une activité maximale .

Propriétés anti-inflammatoires

De nouveaux dérivés de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl) éthylamino] benzamides et de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino) éthylamino] benzamides ont été synthétisés et évalués pour leur activité anti-inflammatoire . Les composés avec un groupe méthoxy en sixième position du cycle benzothiazole, liés aux fragments pipéridine et morpholine, ont montré les valeurs IC50 les plus élevées pour l'inhibition de la COX-1 .

Activité anticancéreuse

Le composé a des applications potentielles dans le domaine du traitement du cancer. Certains dérivés de 3-(benzo[d]thiazol-2-yl)-4-aminoquinoléine ont montré une cytotoxicité puissante contre quatre lignées cellulaires cancéreuses humaines .

Inhibiteurs de la communication bactérienne

Certains dérivés de benzothiazole ont montré des résultats prometteurs en tant qu'inhibiteurs de la communication bactérienne avec des IC50 de 115,2 μg mL−1, 182,2 μg mL−1 et 45,5 μg mL−1, respectivement .

Diodes électroluminescentes organiques (OLED)

Les composés à base de benzothiazole ont été utilisés avec succès comme émetteurs dopants dans les diodes électroluminescentes organiques (OLED). Tous les dispositifs dopés ont montré une forte émission, une faible tension d'allumage (3,9-4,8 V), et les performances des dispositifs basés sur le complexe de difluorobore étaient meilleures que celles du ligand .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of its use.

Mode of Action

Benzothiazole derivatives have been known to interact with various biological targets leading to their respective therapeutic effects .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds were found to be within the tolerable range of 65–100% , suggesting good oral absorption.

Result of Action

Benzothiazole derivatives have been associated with various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Therefore, the specific results of action would depend on the context of its use.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S2/c1-11-6-7-12-16(10-11)30-21(23-19(25)14-8-9-17(28-14)24(26)27)18(12)20-22-13-4-2-3-5-15(13)29-20/h2-5,8-9,11H,6-7,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTFRTNUWODVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![4-[4-(1-benzothiophene-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![3-Bromo-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2505923.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)